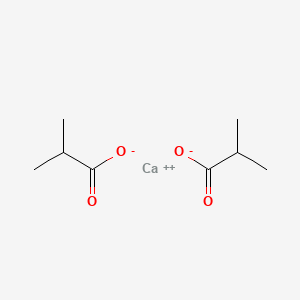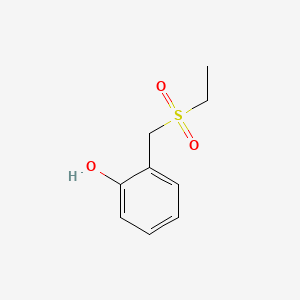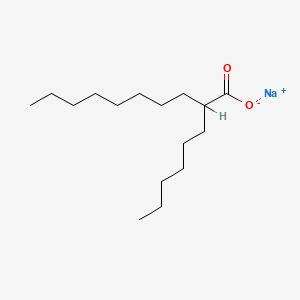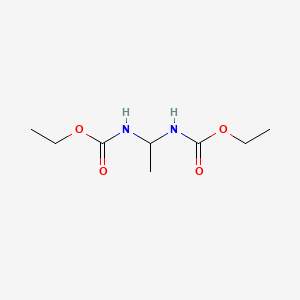
beta-Coniceine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Coniceine: is a naturally occurring alkaloid found in the poison hemlock plant (Conium maculatum). It is a precursor to the more well-known alkaloid coniine and plays a significant role in the biosynthesis of coniine. This compound is a piperidine alkaloid and is known for its toxic properties, which can cause severe poisoning in humans and animals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Beta-Coniceine can be synthesized through the cyclization of 5-oxooctylamine. This process involves the formation of a Schiff base, which then undergoes cyclization to form this compound. The reaction typically requires an acidic or basic catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its toxic nature and limited commercial applications. it can be isolated from the poison hemlock plant through extraction and purification processes. The plant material is typically macerated and subjected to solvent extraction, followed by chromatographic separation to obtain pure this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Beta-Coniceine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form coniine.
Reduction: It can be reduced to form dihydro-beta-Coniceine.
Substitution: this compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Coniine
Reduction: Dihydro-beta-Coniceine
Substitution: Various substituted piperidine derivatives
Applications De Recherche Scientifique
Beta-Coniceine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of coniine and other piperidine alkaloids.
Biology: Studies on this compound help in understanding the biosynthesis and metabolism of piperidine alkaloids in plants.
Medicine: Research on this compound and its derivatives has potential implications in developing new pharmaceuticals, particularly in the field of neuropharmacology.
Industry: Although limited, this compound can be used in the synthesis of fine chemicals and as a reference compound in analytical chemistry.
Mécanisme D'action
Beta-Coniceine exerts its effects by interacting with nicotinic acetylcholine receptors in the nervous system. It acts as an antagonist, blocking the action of acetylcholine and leading to the inhibition of nerve signal transmission. This results in symptoms such as muscle paralysis and respiratory failure, which can be fatal in severe cases.
Comparaison Avec Des Composés Similaires
Coniine: A closely related alkaloid with similar toxic properties but more widely studied.
Conhydrine: Another piperidine alkaloid found in poison hemlock with similar biosynthetic pathways.
Pseudoconhydrine: A stereoisomer of conhydrine with similar chemical properties.
Uniqueness: Beta-Coniceine is unique due to its role as a biosynthetic precursor to coniine. Its structure and reactivity make it an important compound for studying the biosynthesis of piperidine alkaloids. Additionally, its toxic properties and interaction with nicotinic acetylcholine receptors provide valuable insights into the mechanisms of neurotoxicity.
Propriétés
Numéro CAS |
538-90-9 |
|---|---|
Formule moléculaire |
C8H15N |
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
2-[(Z)-prop-1-enyl]piperidine |
InChI |
InChI=1S/C8H15N/c1-2-5-8-6-3-4-7-9-8/h2,5,8-9H,3-4,6-7H2,1H3/b5-2- |
Clé InChI |
VSTUPIHCUMAUGE-DJWKRKHSSA-N |
SMILES |
CC=CC1CCCCN1 |
SMILES isomérique |
C/C=C\C1CCCCN1 |
SMILES canonique |
CC=CC1CCCCN1 |
| 206869-52-5 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-[2-(Methylsulfanyl)ethyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3343558.png)
